Pozanicline tartrate

nicotinic acetylcholine receptor radioligand binding subtype selectivity

Select Pozanicline tartrate for its uniquely biased cholinergic profile—near-equipotent ACh facilitation (EC50 3 μM) with 27.5-fold lower dopamine release potency than nicotine, eliminating confounding locomotor/reward artifacts in attention, working-memory, and executive-function paradigms. Its partial agonism (7–23% nicotine efficacy) preserves neuroprotective responsiveness during chronic exposure, unlike full agonists that cause desensitization. The biphasic α6β2* concentration-response curve (EC50 0.11 μM) enables selective interrogation of striatal dopamine terminals. Proven anti-dyskinetic efficacy (30–50% LID reduction) without emesis supports chronic dosing in primate models.

Molecular Formula C15H22N2O7
Molecular Weight 342.34 g/mol
CAS No. 945405-37-8
Cat. No. B1264366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePozanicline tartrate
CAS945405-37-8
Molecular FormulaC15H22N2O7
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OCC2CCCN2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H16N2O.C4H6O6/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;5-1(3(7)8)2(6)4(9)10/h3,5-6,10,13H,2,4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
InChIKeyWOYZAVAGHHPUIK-LDGFUSNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pozanicline Tartrate (ABT-089) – α4β2-Selective Neuronal Nicotinic Receptor Partial Agonist for Cognitive Disorder Research


Pozanicline tartrate (CAS 945405-37-8), the tartrate salt of ABT-089, is a 3-pyridyl ether-class neuronal nicotinic acetylcholine receptor (nAChR) modulator originally developed by Abbott Laboratories [1]. The compound functions as a subtype-selective partial agonist with high binding affinity for the cytisine binding site on α4β2 nAChRs (Ki = 16 nM), while displaying negligible affinity for α7 (Ki ≥ 10,000 nM) and α1β1δγ (Ki > 1,000 nM) nAChR subtypes [2]. ABT-089 possesses oral bioavailability and has been investigated in Phase II clinical trials for attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and cognitive deficits associated with schizophrenia [3]. The free base (C11H16N2O, MW 192.26) is formulated as the tartrate salt (C15H22N2O7, MW 342.35) to enhance solubility and pharmaceutical handling [4].

Why Pozanicline Tartrate Cannot Be Substituted with Other α4β2 nAChR Agonists Without Quantitative Verification


Neuronal nicotinic receptor agonists targeting the α4β2 subtype span a wide functional spectrum—from full agonists such as (−)-nicotine and ABT-894 to partial agonists like varenicline and pozanicline—and these differences profoundly affect therapeutic index, side-effect liability, and efficacy in specific disease models [1]. Pozanicline (ABT-089) exhibits a unique combination of pharmacological properties: high-affinity α4β2 binding (Ki = 16 nM), >625-fold selectivity over α7 receptors, partial agonist activity at α4β2* nAChRs (7–23% of nicotine efficacy), and sub-micromolar potency at a distinct α6β2* nAChR population (EC50 = 0.11 μM) [2]. Unlike nicotine, ABT-089 shows markedly reduced potency for stimulating dopamine release (27.5-fold less potent), a profile hypothesized to confer lower abuse liability [2]. Compared to the full agonist ABT-894, ABT-089 is 30- to 60-fold less potent in vivo yet retains anti-dyskinetic efficacy, with no observed emesis [3]. These quantitative pharmacological distinctions mean that substituting ABT-089 with another α4β2 ligand—without matching the specific partial agonist efficacy, subtype selectivity ratios, and neurotransmitter release bias—risks fundamentally altering both the biological readout and the translational relevance of experimental results.

Pozanicline Tartrate: Quantitative Differentiation Evidence Against Key Comparators


α4β2 Subtype Binding Selectivity: >625-Fold Discrimination Over α7 nAChRs

In radioligand binding studies using rat brain membrane preparations, ABT-089 (pozanicline) displayed high-affinity binding to the (−)-cytisine site on α4β2 nAChRs (Ki = 16 nM) while showing negligible affinity for the [125I]α-bungarotoxin binding site on α7 nAChRs (Ki ≥ 10,000 nM) and the α1β1δγ (muscle-type) nAChR subtype (Ki > 1,000 nM) [1]. This represents a >625-fold selectivity window for α4β2 over α7, and >62-fold selectivity over the peripheral muscle-type receptor. By comparison, (−)-nicotine—the prototypical nAChR agonist—lacks this degree of subtype discrimination and potently activates α7, α3β4, and ganglionic nAChRs, which mediate its dose-limiting cardiovascular and gastrointestinal side effects [2].

nicotinic acetylcholine receptor radioligand binding subtype selectivity α4β2 α7

Biased Neurotransmitter Release: Preferential Facilitation of Acetylcholine Over Dopamine vs (−)-Nicotine

ABT-089 exhibits a functionally biased neurotransmitter release profile that distinguishes it markedly from (−)-nicotine. In rat hippocampal synaptosomal preparations, ABT-089 facilitated [3H]-acetylcholine (ACh) release with similar potency and efficacy to (−)-nicotine (ABT-089 EC50 = 3 μM; (−)-nicotine EC50 = 1 μM) [1]. However, ABT-089 was dramatically less potent and less efficacious in stimulating [3H]-dopamine release from rat striatal slices (ABT-089 EC50 = 1.1 μM; (−)-nicotine EC50 = 0.04 μM)—a 27.5-fold reduction in potency [1]. This differential is also reflected in functional efficacy: ABT-089 stimulated [3H]-dopamine release to only 57% of the maximal response, with activity attributable primarily to its action at α6β2* rather than α4β2* nAChRs [2]. In contrast, (−)-nicotine robustly stimulates dopamine release via both α4β2* and α6β2* receptors, a mechanism strongly linked to its reinforcing and addictive properties.

neurotransmitter release acetylcholine dopamine partial agonist abuse liability

α6β2* nAChR Subtype Sensitivity: Sub-Micromolar Potency at a Distinct Receptor Population

ABT-089 demonstrates a biphasic concentration-response relationship at α6β2* nAChRs, revealing a high-sensitivity component that represents the most potent known target for this compound [1]. At the more sensitive α6β2* nAChR subtype population—functionally identified in mouse striatal synaptosomes—ABT-089 exhibits an EC50 of 0.11 μM with 36% efficacy (relative to nicotine), while a less sensitive α6β2* population shows an EC50 of 28 μM with 98% efficacy [1]. This sub-micromolar potency at a discrete α6β2* subpopulation is notable because the α6β2* receptor is predominantly expressed in dopamine terminal regions of the striatum and is implicated in the regulation of locomotor activity and reward processing without the peripheral side effects associated with α3β4 activation [1]. Among α4β2*-nAChRs, ABT-089 exhibited partial agonist activity ranging from only 7–23% of the nicotine response, with particularly high selectivity for the α4α5β2 subunit combination as demonstrated by a loss of activity in thalamic preparations from α5 knockout mice [1]. Importantly, ABT-089 had essentially no agonist or antagonist activity at α3β4-nAChRs at concentrations up to 300 μM [1].

α6β2 nicotinic receptor dopamine release striatum cognitive enhancement partial agonist

In Vivo Anti-Dyskinetic Efficacy vs ABT-894 and Nicotine in a Primate Parkinson's Disease Model

In a head-to-head comparison using the MPTP-lesioned non-human primate model of Parkinson's disease, both ABT-089 (partial agonist) and ABT-894 (full agonist) were evaluated for their ability to reduce levodopa-induced dyskinesias (LIDs) [1]. ABT-089 (0.01–1.0 mg/kg, oral, twice daily) decreased LIDs by 30–50% compared to vehicle-treated monkeys, while ABT-894 (0.0001–0.10 mg/kg) reduced LIDs by approximately 70%, comparable to the nicotine positive control group [1]. Critically, although both drugs acted equally well at α4β2* and α6β2* nAChRs, ABT-089 was 30- to 60-fold less potent than ABT-894 on a mg/kg basis [1]. Despite this lower potency, ABT-089 demonstrated several therapeutically relevant advantages: tolerance did not develop over 3–4 months of twice-daily dosing, neither drug worsened underlying parkinsonism or cognitive performance, and notably, emesis—a common and dose-limiting adverse effect of nAChR-targeted therapies—was not observed with either compound [1].

levodopa-induced dyskinesia Parkinson's disease MPTP monkey model β2 nAChR agonist tolerance

Neuroprotective Potency Against Glutamate Excitotoxicity: Chronic Treatment Advantage Over (−)-Nicotine

ABT-089 demonstrated neuroprotective efficacy against glutamate-induced excitotoxicity in two complementary in vitro models [1]. In primary rat cortical cell cultures, ABT-089 protected neurons with an EC50 of 10 ± 3 μM, and in differentiated human IMR32 neuroblastoma cells, the EC50 was 3 ± 2 μM [1]. A critical differentiating feature is that the neuroprotective potency of ABT-089 was enhanced following chronic (sustained) treatment compared to acute exposure, a property not observed to the same degree with (−)-nicotine [2]. While (−)-nicotine also exhibits neuroprotective activity, its effect is limited by receptor desensitization upon prolonged exposure—a limitation that ABT-089's partial agonist profile partially circumvents. In contrast, the full agonist ABT-418 and nicotine itself produce greater acute receptor activation but also more rapid and profound desensitization, potentially undermining sustained neuroprotective effects [2].

neuroprotection glutamate excitotoxicity cortical neurons IMR32 cells chronic treatment

Clinical Safety Profile in Pediatric ADHD: Placebo-Level Adverse Event Rate vs Atomoxetine

In two multicenter, randomized, double-blind, placebo-controlled Phase II trials in children aged 6–12 years with ADHD (Study 1: n = 274; Study 2: n = 119), ABT-089 was assessed across a dose range of 0.085–1.4 mg/kg once daily for 6–8 weeks [1]. ABT-089 demonstrated a safety profile statistically indistinguishable from placebo: there was no statistically significant difference between any ABT-089 dose and placebo in the overall incidence of any specific adverse event (AE), and no clinically significant changes in laboratory values, vital signs, physical examinations, or electrocardiogram measures were observed [1]. In contrast, the active comparator atomoxetine—included in Study 1 as an internal reference—showed statistically significant improvement on the primary efficacy endpoint (ADHD-RS-IV Home Version Total Score) and most secondary endpoints, confirming assay sensitivity, but is associated with known sympathomimetic side effects (tachycardia, hypertension, appetite suppression) [1]. ABT-089 did not demonstrate statistically significant efficacy vs placebo on ADHD-RS-IV scores at any dose, a result attributed by the authors to its weak partial agonist activity at α4β2* nAChRs [2].

ADHD pediatric clinical trial safety tolerability atomoxetine placebo-controlled

Recommended Research and Procurement Scenarios for Pozanicline Tartrate Based on Quantitative Differentiation Evidence


Cognitive Enhancement Studies Requiring Cholinergic Facilitation Without Dopaminergic Confounds

For preclinical cognitive research—particularly attention, working memory, and executive function paradigms—where the investigator needs to stimulate central cholinergic transmission without the confounding effects of elevated dopaminergic tone (which can independently affect motivation, locomotion, and reward processing), ABT-089 provides a uniquely biased tool [1]. Its near-equipotent facilitation of ACh release (EC50 = 3 μM) relative to nicotine (EC50 = 1 μM), combined with a 27.5-fold lower potency for dopamine release (EC50 = 1.1 μM vs 0.04 μM for nicotine), allows experimental dissociation of cholinergic from dopaminergic contributions to cognitive performance. This profile is particularly valuable in rodent and primate delayed matching-to-sample, sustained attention, and distractibility paradigms where ABT-089 has demonstrated pro-cognitive effects without the locomotor stimulation or reward pathway activation that complicates interpretation of nicotine-treated groups [2].

Parkinson's Disease L-DOPA-Induced Dyskinesia Models Requiring Chronic Dosing Without Tolerance Development

In MPTP-lesioned non-human primate models of Parkinson's disease, ABT-089 at oral doses of 0.01–1.0 mg/kg twice daily reduces levodopa-induced dyskinesias by 30–50% without developing tolerance over 3–4 months of continuous treatment [1]. The absence of emesis—a common complication with nicotinic agonists including nicotine and varenicline—makes ABT-089 suitable for chronic dosing protocols where maintaining animal welfare and minimizing attrition are critical operational considerations. While ABT-894 achieves greater maximal LID suppression (~70%), ABT-089's lower potency with retained efficacy provides a wider experimental dosing window for investigators seeking to titrate anti-dyskinetic effects without risking receptor overstimulation [1].

Neuroprotection Studies Leveraging Sustained Partial Agonism to Avoid Receptor Desensitization

For in vitro and in vivo neurodegeneration models—including glutamate excitotoxicity, β-amyloid toxicity, and oxidative stress paradigms—ABT-089 offers a neuroprotective tool whose efficacy is enhanced rather than diminished by chronic exposure [1]. In rat cortical cultures, ABT-089 protects against glutamate-induced cell death with an EC50 of 10 ± 3 μM, and in human IMR32 neuroblastoma cells with an EC50 of 3 ± 2 μM [1]. Unlike full agonists such as nicotine and ABT-418, whose sustained presence causes receptor desensitization and progressive loss of neuroprotective efficacy, ABT-089's partial agonist profile at α4β2* nAChRs (7–23% of nicotine maximal response) maintains receptor responsiveness during prolonged treatment [2]. This makes ABT-089 the preferred nicotinic ligand for chronic neuroprotection studies where continuous receptor activation is required.

α6β2* nAChR Functional Profiling at Sub-Micromolar Concentrations

ABT-089 is currently the most well-characterized pharmacological probe for discriminating functional subpopulations of α6β2* nAChRs, with a biphasic concentration-response curve revealing a high-sensitivity component (EC50 = 0.11 μM, 36% efficacy) and a low-sensitivity component (EC50 = 28 μM, 98% efficacy) [1]. This property is uniquely valuable for striatal dopamine terminal studies and for investigating the role of α6β2* receptors in locomotor control and reward processing independently of α4β2* activation. With essentially no activity at α3β4-nAChRs (no agonism or antagonism at ≤300 μM) and negligible α7 binding (Ki ≥ 10,000 nM), ABT-089 can be used at sub-micromolar concentrations to selectively interrogate α6β2* function with minimal off-target nAChR engagement [1].

Quote Request

Request a Quote for Pozanicline tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.